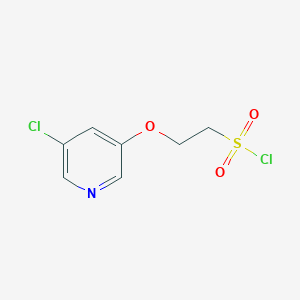

2-((5-Chloropyridin-3-yl)oxy)ethane-1-sulfonyl chloride

Descripción

2-((5-Chloropyridin-3-yl)oxy)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a 5-chloropyridin-3-yl ether moiety. This compound is structurally characterized by a sulfonyl chloride group (-SO₂Cl) attached to an ethane chain, which is further substituted with a 5-chloro-substituted pyridinyl ether. Such sulfonyl chlorides are typically reactive intermediates in organic synthesis, often employed in the preparation of sulfonamides, sulfonate esters, or other functionalized molecules for pharmaceutical or agrochemical applications .

The compound’s synthesis likely involves the reaction of 5-chloro-3-hydroxypyridine with ethylene sulfonyl chloride under controlled conditions.

Propiedades

Fórmula molecular |

C7H7Cl2NO3S |

|---|---|

Peso molecular |

256.11 g/mol |

Nombre IUPAC |

2-(5-chloropyridin-3-yl)oxyethanesulfonyl chloride |

InChI |

InChI=1S/C7H7Cl2NO3S/c8-6-3-7(5-10-4-6)13-1-2-14(9,11)12/h3-5H,1-2H2 |

Clave InChI |

YEHXJIIPJFNEOZ-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=NC=C1Cl)OCCS(=O)(=O)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Chloropyridin-3-yl)oxy)ethane-1-sulfonyl chloride typically involves the reaction of 5-chloropyridin-3-ol with ethane-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-((5-Chloropyridin-3-yl)oxy)ethane-1-sulfonyl chloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-((5-Chloropyridin-3-yl)oxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: The chloropyridine ring can undergo reduction reactions to form the corresponding pyridine derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine or pyridine.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Sulfonamide derivatives: Formed by the reaction with amines.

Sulfonate ester derivatives: Formed by the reaction with alcohols.

Sulfonothioate derivatives: Formed by the reaction with thiols.

Sulfonic acid derivatives: Formed by oxidation reactions.

Aplicaciones Científicas De Investigación

2-((5-Chloropyridin-3-yl)oxy)ethane-1-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

Biology: Employed in the modification of biomolecules to study their structure and function.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-((5-Chloropyridin-3-yl)oxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

However, based on structural analogs and general sulfonyl chloride chemistry, the following points can be inferred:

Structural and Functional Analogues

Its discontinued status (like the target compound) may reflect challenges in synthesis, stability, or market demand . Key Difference: The absence of a sulfonyl chloride group limits its utility in nucleophilic substitution reactions, which are central to sulfonyl chloride applications.

Other Pyridinyl Sulfonyl Chlorides

- Compounds such as 2-(pyridin-3-yloxy)ethane-1-sulfonyl chloride or 2-((6-chloropyridin-3-yl)oxy)ethane-1-sulfonyl chloride would represent direct structural analogs. Variations in the position of the chlorine substituent (e.g., 5-chloro vs. 6-chloro) could influence electronic effects, solubility, or reactivity.

Data Gaps and Limitations

The provided evidence lacks critical data for a rigorous comparison, including:

- Experimental Data : Melting points, solubility, spectroscopic (NMR, IR), or crystallographic data for the compound.

- Synthetic Studies: No details on yield, purity, or optimization of synthesis routes.

- Biological or Industrial Relevance: No information on applications in drug discovery, agrochemistry, or material science.

Actividad Biológica

The compound 2-((5-Chloropyridin-3-yl)oxy)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The structure of 2-((5-Chloropyridin-3-yl)oxy)ethane-1-sulfonyl chloride can be represented as:

This compound features a chloropyridine moiety, which is known for its ability to interact with various biological targets.

- Inhibition of SARM1 : Recent studies have indicated that compounds similar to 2-((5-Chloropyridin-3-yl)oxy)ethane-1-sulfonyl chloride exhibit inhibitory effects on SARM1 (Sterile Alpha and Armadillo Motif 1), which is implicated in neurodegeneration. This inhibition could potentially provide therapeutic benefits in conditions like Alzheimer's disease .

- Antimicrobial Properties : The presence of the chloropyridine group enhances the compound's interaction with bacterial enzymes, suggesting a role in antimicrobial activity. For instance, analogs have shown effectiveness against strains of E. coli, highlighting their potential as antibacterial agents .

- Anti-cancer Activity : Some derivatives of this compound have demonstrated anticancer properties through mechanisms such as apoptosis induction in cancer cell lines. The structural features allow for interactions with cellular pathways involved in cell survival and proliferation .

Pharmacological Effects

The pharmacological profile of 2-((5-Chloropyridin-3-yl)oxy)ethane-1-sulfonyl chloride includes:

- Selectivity : The compound shows selective inhibition towards specific targets, which is crucial for minimizing side effects during therapeutic applications.

- Potency : Preliminary studies suggest that it exhibits high potency in inhibiting target enzymes relevant to its proposed therapeutic uses.

Study on Neuroprotective Effects

A recent study evaluated the neuroprotective effects of 2-((5-Chloropyridin-3-yl)oxy)ethane-1-sulfonyl chloride in a mouse model of neurodegeneration. The results indicated a significant reduction in neuronal death and improved cognitive function compared to control groups. This suggests potential applications in treating neurodegenerative diseases .

Antibacterial Efficacy

In vitro studies assessed the antibacterial efficacy of the compound against various pathogens. Results showed that at low concentrations, it effectively inhibited the growth of Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Data Summary Table

Q & A

Q. What are the most reliable synthetic routes for 2-((5-Chloropyridin-3-yl)oxy)ethane-1-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 5-chloropyridin-3-ol and 2-chloroethanesulfonyl chloride under anhydrous conditions. Key steps include:

Reagent Preparation : Use dry DMF as a solvent to minimize hydrolysis of the sulfonyl chloride group.

Temperature Control : Maintain the reaction at 0–5°C during mixing to suppress side reactions, followed by gradual warming to room temperature.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >85% purity.

Optimization involves adjusting stoichiometry (1:1.2 molar ratio of pyridinol to sulfonyl chloride) and reaction time (12–16 hours) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELX programs for structure refinement. Single crystals grown via slow evaporation in dichloromethane/hexane mixtures yield high-resolution data for bond-length and angle analysis .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC experiments (CDCl₃ as solvent). The pyridinyl protons appear downfield (δ 8.2–8.5 ppm) due to electron-withdrawing effects.

- IR Spectroscopy : Confirm sulfonyl chloride (S=O stretch at ~1370 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functionalities .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Storage : Keep in amber vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis.

- Handling : Use desiccants (e.g., molecular sieves) in storage containers. Avoid exposure to moisture, heat (>40°C), or strong oxidizers, as sulfonyl chlorides degrade into sulfonic acids or SO₂ .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., hydrolysis vs. nucleophilic substitution) impact synthetic yields, and how can these be mitigated?

- Methodological Answer : Hydrolysis of the sulfonyl chloride group is a major side reaction. Strategies include:

- Solvent Choice : Use aprotic solvents (e.g., THF, DMF) to limit water availability.

- Additives : Add anhydrous MgSO₄ or molecular sieves to scavenge trace water.

- Kinetic Control : Conduct reactions at lower temperatures (0°C) to favor substitution over hydrolysis.

Yields drop by ~20% if moisture exceeds 50 ppm, as shown in controlled humidity experiments .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model transition states for sulfonyl chloride reactions (e.g., SN2 mechanisms).

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents to predict nucleophilic attack sites. PubChem-derived structural data (InChI key, bond lengths) serve as input .

Q. How can discrepancies in reported spectroscopic data (e.g., NMR shifts) be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or impurities. To standardize

Reference Internal Standards : Use TMS or residual solvent peaks (e.g., CDCl₃ at δ 7.26 ppm for ¹H NMR).

High-Purity Samples : Re-crystallize the compound and verify purity via HPLC (C18 column, acetonitrile/water mobile phase).

Cross-Validation : Compare with analogous compounds (e.g., 2-(2-fluorobenzyloxy)ethane-1-sulfonyl chloride, δ 8.3 ppm for pyridinyl protons) .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.